molecular formula C12H18BrN3O2 B1443359 tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 877399-37-6

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No. B1443359
M. Wt: 316.19 g/mol
InChI Key: BHYQYLDHRJZEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H20BrN3O2 . It is related to the compound “tert-Butyl 3- (4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” which has a similar structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a pyrazole ring, which is structurally similar to the tert-butyl azetidine compound. This highlights the compound's potential in synthesizing new structures (Richter et al., 2009).

Intermediate in Complex Synthesis

  • Tert-butyl azetidine derivatives are crucial intermediates in synthesizing complex molecules. For instance, they play a significant role in the synthesis of target mTOR-targeted PROTAC molecule PRO1, demonstrating their utility in complex molecular synthesis (Zhang et al., 2022).

Reactivity and Chemical Transformation

  • The reactivity of tert-butyl pyrazolo[5,1-с][1,2,4]-triazinone compounds, including the study of their reaction with various agents, illustrates their potential in chemical transformations. This reactivity is crucial for developing new compounds and materials (Mironovich & Shcherbinin, 2014).

Role in Biologically Active Compounds

  • Tert-butyl azetidine compounds are important intermediates in many biologically active compounds. For instance, they are used in the synthesis of crizotinib, an anticancer drug, indicating their significance in pharmaceutical applications (Kong et al., 2016).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

  • The acylation of tert-butyl azetidine compounds with fluorinated acetic acid anhydrides leads to the formation of fluorinated pyrazole-carboxylic acids. This process is crucial for developing new compounds with potential applications in various fields, including medicinal chemistry (Iminov et al., 2015).

properties

IUPAC Name

tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQYLDHRJZEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.